Henry's Law Constant: Vapor-Aqueous Partitioning Compared with 3,7-Dimethyloctan-1-ol (Tetrahydrogeraniol)
The Henry's law solubility constant (Hscp) governs air-water partitioning and is critical for environmental transport modeling. For 3,6-dimethyloctan-4-ol, the experimentally derived Hscp at 298.15 K is 4.5 × 10⁻² mol/(m³Pa) as reported by Yaws (2003) [1]. This is approximately 3.8-fold higher than the Hscp value of 1.2 × 10⁻² mol/(m³Pa) reported for the common fragrance ingredient 3,7-dimethyloctan-1-ol (tetrahydrogeraniol, CAS 106-21-8) under the same Yaws (2003) methodology [2], indicating that the 4-ol positional isomer partitions into the gas phase substantially more readily than the 1-ol primary alcohol analog. Two independent group-contribution predictions by Gharagheizi et al. (2010, 2012) yield Hscp values of 3.8 × 10⁻² and 2.1 × 10⁻² mol/(m³Pa) respectively [1], bracketing the experimental value and confirming the compound's moderate volatility relative to other C₁₀ alcohols.
| Evidence Dimension | Henry's law solubility constant (Hscp) at 298.15 K |
|---|---|
| Target Compound Data | 4.5 × 10⁻² mol/(m³Pa) [Yaws 2003]; 3.8 × 10⁻² [Gharagheizi 2010]; 2.1 × 10⁻² [Gharagheizi 2012] |
| Comparator Or Baseline | 3,7-Dimethyloctan-1-ol (tetrahydrogeraniol): ~1.2 × 10⁻² mol/(m³Pa) [Yaws 2003] |
| Quantified Difference | ~3.8-fold higher Hscp for the 4-ol vs. the 1-ol positional isomer |
| Conditions | Standard reference temperature 298.15 K; aqueous solubility/volatility partitioning per Henry's Law compilation methodology |
Why This Matters
A ~3.8-fold difference in Hscp means that 3,6-dimethyloctan-4-ol will partition into the gas phase substantially more than tetrahydrogeraniol under identical environmental conditions, directly impacting atmospheric transport modeling, inhalation exposure assessment, and headspace concentration in formulation applications — substituting one for the other without correcting the partitioning constant would introduce significant error in environmental fate calculations.
- [1] R. Sander, Compilation of Henry's law constants (version 5.0.0), Atmos. Chem. Phys., 23, 10901-12440, 2023. Data entry for 3,6-dimethyl-4-octanol. View Source
- [2] R. Sander, Compilation of Henry's law constants (version 5.0.0), 2023. Data entry for 3,7-dimethyl-1-octanol (CAS 106-21-8). Yaws, C.L., Handbook of Thermodynamic and Physical Properties of Chemical Compounds, 2003. View Source
